Holmium(III) acetate hexahydrate

Description

Propriétés

IUPAC Name |

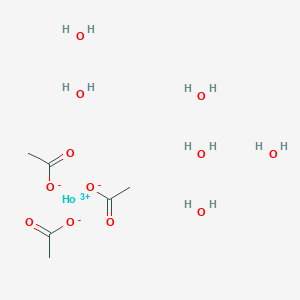

holmium(3+);triacetate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVKAVUJPLVLRC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Ho+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21HoO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743083 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-49-1 | |

| Record name | Holmium acetate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques

Precursor Roles in Advanced Holmium Compound Synthesis

Utilization in the Synthesis of Coordination Polymers and Complexes

Holmium(III) acetate (B1210297) itself, in its anhydrous form, is a coordination polymer. wikipedia.org In this structure, the holmium(III) centers are nine-coordinate. wikipedia.org The coordination environment is established by two bidentate acetate ligands, with the remaining coordination sites being filled by oxygen atoms from bridging acetate ligands, which link the metal centers into a polymeric chain. wikipedia.org There is another known polymorph in which the holmium acetate exhibits an 8-coordination geometry. nih.gov

While holmium(III) ions are frequently used as the metallic nodes in the synthesis of a diverse range of coordination polymers and metal-organic frameworks (MOFs), scientific literature often details the use of other holmium salts, such as holmium(III) nitrate (B79036) or holmium(III) chloride, as precursors. scispace.comnih.gov For instance, a novel three-dimensional holmium(III) coordination polymer, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n, where DHTA is 2,5-dihydroxy-1,4-terephthalic acid, was synthesized using a hydrothermal method starting from holmium(III) nitrate hexahydrate. scispace.com Similarly, the synthesis of holmium-based MOFs with ligands such as 4,4'-biphenyldicarboxylic acid has been explored to create materials with potential applications in radiotherapy, though the specific holmium salt used as a precursor is not always detailed as the acetate. nih.gov

The selection of the starting salt can influence the final structure and properties of the resulting coordination polymer. Factors such as the coordinating ability of the anion (acetate vs. nitrate, for example) and the solvent system employed play a crucial role in the self-assembly process that leads to the final crystalline framework. nih.gov

Formation of Hybrid Materials and Nanocomposites

Holmium(III) acetate hydrate (B1144303) is a viable precursor for the synthesis of holmium-containing hybrid materials and nanocomposites, particularly oxides. Through thermal decomposition, holmium(III) acetate hydrate can be converted into holmium oxide (Ho₂O₃) nanoparticles.

One study detailed the thermal decomposition of hydrated holmium acetate (specifically Ho(CH₃COO)₃·3.5H₂O) in an air atmosphere. researchgate.net The process involves the complete dehydration in two steps, followed by decomposition through several noncrystalline intermediates to ultimately yield holmium(III) oxide at 570°C. researchgate.net The resulting oxide nanoparticles possess a significant surface area, which is dependent on the final calcination temperature. researchgate.net

Table 1: Synthesis of Holmium Oxide Nanoparticles

| Parameter | Description |

|---|---|

| Precursor | Hydrated holmium acetate (Ho(CH₃COO)₃·3.5H₂O) |

| Method | Thermal decomposition in air |

| Key Process | Dehydration followed by decomposition |

| Intermediate Products | Three noncrystalline unstable intermediates |

| Final Product | Holmium(III) oxide (Ho₂O₃) |

| Formation Temperature | 570°C |

| Resulting Surface Area | 31 m² g⁻¹ (at 600°C), 15.0 m² g⁻¹ (at 800°C) |

Data sourced from a study on the thermoanalytical characterization of holmium acetate decomposition. researchgate.net

In another application, holmium(III) acetate hydrate has been utilized to create supported nanocatalysts. A holmia-supported γ-alumina nanocatalyst was prepared by impregnating γ-alumina with an aqueous solution of holmium acetate hydrate. researchgate.net The subsequent calcination of this material at 600°C resulted in a hybrid material with specific physicochemical characteristics, demonstrating the utility of the acetate salt in fabricating functional nanocomposites. researchgate.net

Furthermore, while not starting directly from the acetate, holmium acetylacetonate (B107027) (HoAcAc), a coordination complex, has been used to prepare nanoparticles through a solvent evaporation method. nih.govresearchgate.net This process involves dissolving the HoAcAc crystals in a solvent like chloroform, emulsifying the solution in an aqueous surfactant solution, and then evaporating the solvent to yield spherical nanoparticles. nih.govresearchgate.net The size of these nanoparticles can be controlled by adjusting parameters such as the stirrer speed during emulsification. nih.gov

Table 2: Synthesis of Holmium Acetylacetonate (HoAcAc) Nanoparticles

| Parameter | Description |

|---|---|

| Precursor | Holmium acetylacetonate (HoAcAc) crystals |

| Method | Solvent evaporation after emulsification |

| Solvent | Chloroform |

| Emulsifier | Polyvinyl alcohol (PVA) or didodecyldimethylammonium (B1216837) bromide (DMAB) |

| Final Product | Spherical HoAcAc nanoparticles |

| Particle Size | 78 ± 10 nm (smooth surface) |

This table describes the synthesis of nanoparticles from a holmium complex, which can be initially derived from a holmium salt. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization

Crystallographic Analysis

While specific crystallographic data for holmium(III) acetate (B1210297) hexahydrate is not extensively detailed in the literature, comprehensive studies have been conducted on related hydrated and anhydrous forms. For instance, a tetrahydrate of holmium acetate, with the formula Ho₂(CH₃COO)₆·4H₂O, has been crystallized and identified. wikipedia.org The anhydrous form has also been analyzed using X-ray crystallography, revealing it to be a coordination polymer. wikipedia.org

In a broader context, single-crystal X-ray diffraction is the standard technique for determining the precise molecular structure, connectivity, and hydrogen bonding networks in crystalline hydrates. mdpi.com A study on a different holmium(III) coordination polymer, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n, synthesized hydrothermally, provides an example of the detailed structural data that can be obtained. This complex was found to crystallize in a triclinic system with the space group P-1. mdpi.com

Table 1: Crystallographic Data for a Holmium(III) Coordination Polymer mdpi.com

| Parameter | Value |

| Compound | {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n |

| Formula | C₂₄H₂₄Ho₂O₂₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6617(17) |

| b (Å) | 11.902(2) |

| c (Å) | 13.284(2) |

| α (°) | 100.617(3) |

| β (°) | 92.765(2) |

| γ (°) | 106.715(2) |

| Volume (ų) | 1429.6(4) |

| Z | 2 |

This table presents data for a related holmium coordination polymer to illustrate the outputs of single-crystal X-ray diffraction analysis.

The holmium(III) ion is known to exhibit high coordination numbers, typically 8 or 9, in its complexes. In the anhydrous form of holmium(III) acetate, the Ho(III) center is nine-coordinate. wikipedia.org This coordination environment is satisfied by two bidentate acetate ligands, with the remaining sites occupied by oxygen atoms from bridging acetate ligands. wikipedia.org Another polymorph of holmium acetate exists where the holmium center has an 8-coordination number. wikipedia.org

The geometry of these high-coordination centers can be complex. For example, in a holmium(III) complex with 2-aminoterephthalic acid, the Ho(III) atom is eight-coordinated with a distorted bicapped trigonal prismatic geometry. mu.edu.tr In other complexes, holmium has been observed in a ten-coordinate environment with a bicapped square antiprism geometry. researchgate.net The specific coordination geometry is influenced by the nature of the ligands and the packing forces within the crystal. For instance, in a series of lanthanide complexes with a DOTA-like ligand, the complexes were found to adopt a twisted-square-antiprismatic (TSA) configuration. nih.gov

Anhydrous holmium(III) acetate is a coordination polymer, where acetate ligands bridge between Ho(III) centers to form an extended network structure. wikipedia.org This structural motif is common among lanthanide acetates. The anhydrous holmium compound is isostructural with its lanthanum and praseodymium analogues, meaning they share the same crystal structure. wikipedia.orgwikipedia.org This is a common feature among the lanthanides due to their similar ionic radii and chemical properties.

The tendency of lanthanides to form coordination polymers is well-documented, driven by the high coordination numbers of the metal ions and the ability of ligands like carboxylates to act as bridges. mu.edu.tr For example, a 3D coordination polymer of holmium with 2-aminoterephthalic acid has been synthesized, demonstrating the formation of complex, extended frameworks. mu.edu.tr

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the chemical bonds and functional groups within a compound, providing information that complements crystallographic data.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. In the context of holmium(III) acetate, IR spectroscopy can confirm the presence of acetate groups and coordinated water molecules.

The analysis of related holmium complexes, such as holmium(III)-acetylacetonate, provides insight into the expected spectral features. rsc.org The IR spectra of such complexes show characteristic bands for C-O stretching, C-C stretching, and various bending modes of the ligands. rsc.org The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and contains complex patterns that are unique to the specific compound. msu.edu

Table 2: General Infrared Absorption Frequencies for Common Bonds msu.educhem-soc.siyoutube.com

| Bond | Functional Group Type | Wavenumber (cm⁻¹) |

| C=O | Carboxylate (as in acetate) | 1700 - 1725 (often shifted upon coordination) |

| C-O | Carboxylate | 1210 - 1320 |

| O-H | Water of hydration | 3200 - 3600 (broad) |

| C-H | Alkane (methyl group) | 2850 - 3000 |

Note: The exact frequencies for holmium(III) acetate hexahydrate will be influenced by the coordination of the acetate and water molecules to the holmium ion.

The direct vibrational mode of the holmium-oxygen (Ho–O) bond can be observed in the far-infrared region of the spectrum. Studies on holmium oxide (Ho₂O₃), which can be formed from the thermal decomposition of holmium acetate, show a characteristic Ho–O bonding vibration at approximately 603 cm⁻¹. While this is for the oxide, it gives an indication of the region where such metal-oxygen stretches occur. The coordination of ligands to the holmium center influences the electron density and bond lengths of both the Ho-O bonds and the internal bonds of the ligand, which can be monitored by shifts in their respective IR frequencies. rsc.org

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups

Identification of Gaseous Decomposition Products

Coupled Thermogravimetric Analysis-Infrared (TGA-IR) spectroscopy has been employed to identify the gaseous products evolved during the thermal degradation of holmium acetate under anaerobic conditions. researchgate.net This analysis reveals the sequence of decomposition events that ultimately lead to the formation of holmium oxide. researchgate.netwikipedia.org

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes and molecular structure of acetate compounds. researchgate.netresearchgate.net Studies on various metal acetates provide insight into the conformational states of the acetate ligands, such as the all-trans conformation observed in the crystalline state of many long-chain acetates. researchgate.net For holmium acetate, Raman spectroscopy has been used to characterize both the pristine single-crystal state and the fine crystalline powder state, revealing changes in structural order upon thermal treatment. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions of holmium ions in solution. researchgate.net The absorption spectra of holmium(III) ions exhibit characteristic sharp absorption bands in the UV and visible regions, which are attributed to f-f electronic transitions. researchgate.netstarna.com The positions and intensities of these bands can be influenced by the coordination environment of the Ho(III) ion. nist.gov For instance, studies have shown that the absorption bands of aqueous holmium(III) solutions can be used for quantitative analysis, with specific bands being suitable for determining either low or high concentrations. researchgate.net

Diffuse Reflectance Spectroscopy (DRS) is an adaptation of UV-Vis spectroscopy for solid samples. nih.gov It has been utilized to investigate the optical properties of as-synthesized holmium carbonate nanoparticles, providing information on the electronic structure and coordination of the holmium ion in the solid state. researchgate.net

Table 1: UV-Vis Absorption Bands of Holmium(III) in Aqueous Solution

| Wavelength (nm) | Concentration Range (M) |

| 301 | 0.00025 – 0.125 |

| 346 | 0.0625 – 0.25 |

| 386 | 0.0625 – 0.25 |

| 468 | 0.0625 – 0.25 |

| 473 | 0.0625 – 0.25 |

This table is based on data for holmium(III) ions in aqueous solution and may serve as a reference for the expected absorption regions for this compound solutions. researchgate.net

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive technique for investigating the luminescent properties of holmium-containing materials. dtic.mil The characteristic emissions from the 4f-4f transitions of the Ho³⁺ ion provide valuable information about its local environment and energy level structure. dtic.mil

Photoluminescence Excitation (PLE) spectroscopy complements PL by identifying the wavelengths of light that are most effective at exciting the luminescence. wikipedia.org In a PLE experiment, the emission is monitored at a specific wavelength characteristic of the material's luminescence, while the excitation wavelength is varied. wikipedia.org The resulting PLE spectrum often resembles the absorption spectrum and helps to elucidate the electronic energy levels of the material. wikipedia.orgaps.org

Nuclear Magnetic Resonance (NMR) Studies of Related Holmium Complexes

While direct NMR studies on the paramagnetic this compound are challenging, NMR spectroscopy of related holmium complexes provides significant insights into their structure, dynamics, and paramagnetic properties. mdpi.com The paramagnetic nature of the Ho(III) ion induces large chemical shifts in the NMR spectra of ligands, which can be used to probe the geometry of the complex. worldscientific.com

For example, studies on holmium complexes with phospholipids (B1166683) have demonstrated their potential as ¹H NMR relaxation sensors for temperature and viscosity. mdpi.comnih.gov The temperature dependence of the paramagnetic shifts in the NMR spectra of holmium(III) tris(tetra-15-crown-5-phthalocyaninato) complexes has also been investigated, showing a sensitivity of up to 0.16 ppm/K. worldscientific.com The Evans method, which utilizes the bulk magnetic susceptibility shift in ¹H NMR, is a technique used for determining the concentration of paramagnetic lanthanide complexes in solution. rsc.org

Infrared Ion Spectroscopy (IRIS) for Coordination Geometry Assignment

Infrared Ion Spectroscopy (IRIS) is a powerful mass spectrometry-based technique used to obtain vibrational spectra of mass-selected ions in the gas phase. ru.nlnih.gov This method provides a structural fingerprint that is highly sensitive to the coordination geometry of metal complexes. ru.nlrsc.org By comparing the experimental IRIS spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the coordination geometry of the complex can be determined. rsc.orgnih.gov

IRIS has been successfully applied to characterize holmium(III)-acetylacetonate complexes, revealing details about the coordination of the ligands and identifying previously unknown species in the sample. rsc.orgnih.gov This technique is particularly valuable for elucidating the structure of complexes where single-crystal X-ray diffraction is not feasible. rsc.orgnumberanalytics.com

Thermal Analysis Methodologies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition behavior of hydrated metal acetates. researchgate.netresearchgate.net For holmium(III) acetate tetrahydrate, nonisothermal dehydration studies have shown a two-step decomposition process for the un-irradiated material, involving the loss of three and then one mole of water. dntb.gov.ua The kinetics of this dehydration have been analyzed using both model-fitting and model-free approaches. dntb.gov.ua The thermal decomposition of holmium acetate hemiheptahydrate is reported to begin at 105 °C, forming a hemihydrate, which then converts to the anhydrous form at 135 °C. wikipedia.org Further heating leads to the formation of intermediate compounds like Ho(OH)(CH₃COO)₂ and HoO(CH₃COO), and finally holmium oxide at approximately 590 °C. wikipedia.org

Table 2: Decomposition Stages of Holmium Acetate Hydrates

| Compound | Temperature (°C) | Decomposition Product |

| Holmium acetate hemiheptahydrate | 105 | Holmium acetate hemihydrate |

| Holmium acetate hemihydrate | 135 | Anhydrous holmium acetate |

| Anhydrous holmium acetate | >135 | Ho(OH)(CH₃COO)₂ |

| Ho(OH)(CH₃COO)₂ | - | HoO(CH₃COO) |

| HoO(CH₃COO) | ~590 | Holmium oxide |

This table summarizes the decomposition pathway of holmium acetate hydrates upon heating. wikipedia.org

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) of Decomposition Processes

The thermal decomposition of holmium(III) acetate, particularly its hydrated forms, is a multi-step process. Studies on holmium acetate hemiheptahydrate reveal a decomposition pathway that begins with the loss of water molecules. At 105°C, it transforms into a hemihydrate, which then becomes anhydrous at 135°C. wikipedia.org Further heating leads to the formation of intermediate compounds such as Ho(OH)(CH₃COO)₂, followed by HoO(CH₃COO), and then Ho₂O₂CO₃, ultimately yielding holmium oxide at 590°C. wikipedia.org

Research on holmium acetate tetrahydrate shows a two-step dehydration process. dntb.gov.ua The first step involves the removal of three water molecules, followed by the elimination of the final water molecule in the second step. dntb.gov.ua The decomposition of metal acetates, in general, involves dehydration, followed by the decomposition of the anhydrous salt, which can lead to the formation of metal oxides or metallic forms depending on the atmosphere.

Table 1: Decomposition Stages of Holmium Acetate Hydrates

| Compound | Temperature (°C) | Process | Product |

|---|---|---|---|

| Holmium Acetate Hemihydrate | 105 | Dehydration | Hemihydrate |

| Holmium Acetate Hemihydrate | 135 | Dehydration | Anhydrous |

| Holmium Acetate Tetrahydrate | - | Dehydration (Step 1) | Elimination of 3 H₂O |

| Holmium Acetate Tetrahydrate | - | Dehydration (Step 2) | Elimination of 1 H₂O |

| Anhydrous Holmium Acetate | 590 | Decomposition | Holmium Oxide |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC studies on various metal acetate hydrates, such as nickel acetate tetrahydrate and lead acetate trihydrate, reveal endothermic peaks corresponding to dehydration and melting processes, and exothermic peaks related to decomposition and crystallization of new phases. researchgate.netresearchgate.net For instance, in the study of rhodium acetate monohydrate, DSC was used to calculate the enthalpy (ΔH), heat capacity (Cp), and entropy (ΔS) changes for the dehydration and decomposition processes. researchgate.net While specific DSC data for this compound is not detailed in the provided search results, the behavior of other metal acetates suggests that its DSC curve would similarly exhibit distinct peaks corresponding to its multi-step decomposition. researchgate.netresearchgate.netresearchgate.net

Kinetic Studies of Nonisothermal Dehydration

The kinetics of the nonisothermal dehydration of holmium acetate tetrahydrate have been investigated to understand the mechanism of water loss. dntb.gov.ua For the un-irradiated material, the dehydration process occurs in two distinct steps. dntb.gov.ua The first step, involving the loss of three moles of water, is best described by a diffusion model (D₄). dntb.gov.ua The second step, the removal of the final mole of water, follows a nucleation model (A₃). dntb.gov.ua

The apparent activation energy (Eₐ) for these processes shows a dependence on the degree of conversion (α). dntb.gov.ua In the initial dehydration stage, the activation energy decreases from approximately 228.0 kJ/mol to about 64.0 kJ/mol as the reaction progresses. dntb.gov.ua Conversely, for the second dehydration step, the activation energy increases from 42.0 kJ/mol to 72.0 kJ/mol with an increasing α. dntb.gov.ua These kinetic parameters provide valuable insights into the dehydration mechanism and can be used to predict the material's behavior under different heating conditions.

Table 2: Kinetic Parameters for Nonisothermal Dehydration of Holmium Acetate Tetrahydrate

| Dehydration Step | Conversion Range (α) | Activation Energy (Eₐ) Range (kJ/mol) | Proposed Model |

|---|---|---|---|

| First Step (3 H₂O) | 0.2 - 0.75 | 228.0 to ~64.0 | Diffusion (D₄) |

| Second Step (1 H₂O) | 0.2 - 0.75 | 42.0 to 72.0 | Nucleation (A₃) |

Morphological and Elemental Characterization of Derived Materials

The materials derived from the thermal decomposition of this compound, primarily holmium oxide, possess unique morphological and elemental characteristics that are crucial for their applications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. While specific SEM images of holmium oxide derived directly from this compound are not available in the search results, SEM is widely used to characterize the microstructure of materials derived from precursors. For example, SEM has been employed to study the morphology of products from the thermal decomposition of other compounds, revealing details about particle size, shape, and aggregation. mdpi.com In the context of materials derived from holmium acetate, SEM would be instrumental in observing the crystal morphology, grain size, and porosity of the resulting holmium oxide, which are critical parameters for its applications in ceramics, glass, and phosphors. wikipedia.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the observation of internal structures, such as crystal defects and grain boundaries. Although specific TEM studies on materials derived from this compound were not found, TEM is a standard technique for characterizing nanomaterials. nih.gov For holmium oxide nanoparticles synthesized from holmium acetate precursors, TEM would be essential for determining the particle size distribution, crystallinity, and lattice structure, which are fundamental properties influencing their performance in applications like catalysts and garnet lasers. wikipedia.org

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. helmholtz-imaging.de It is often coupled with SEM or TEM to provide chemical characterization of the observed microstructures. researchgate.netaps.org EDS analysis of materials derived from holmium(III) acetate would confirm the presence of holmium and oxygen, verifying the formation of holmium oxide. helmholtz-imaging.de It can also detect any impurities or residual elements from the precursor or the decomposition process. mdpi.com The principle of EDS relies on the unique set of X-ray peaks emitted by each element when excited by an electron beam, allowing for qualitative and quantitative elemental analysis. helmholtz-imaging.de

Thermal Decomposition Mechanisms and Pathways

Influence of Synthetic and Environmental Parameters on Decomposition

The environment in which the thermal decomposition of holmium(III) acetate (B1210297) hexahydrate occurs plays a critical role in dictating the reaction mechanisms, intermediate products, and the characteristics of the final oxide material. Key parameters include the composition of the furnace atmosphere, the rate of heating, and any pre-synthetic treatments such as irradiation.

The composition of the surrounding atmosphere has a profound impact on the thermal decomposition of metal acetates. In the case of holmium(III) acetate, decomposition in an air atmosphere leads to the formation of holmium(III) oxide (Ho₂O₃) at approximately 590°C. wikipedia.org The process proceeds through the formation of intermediate species such as a hemihydrate, an anhydrous acetate, holmium hydroxyacetate (Ho(OH)(CH₃COO)₂), holmium oxyacetate (HoO(CH₃COO)), and holmium dioxycarbonate (Ho₂O₂CO₃). wikipedia.org

While specific studies directly comparing the decomposition of holmium(III) acetate in different atmospheres are not prevalent, general principles from related compounds suggest the likely effects. For instance, in the thermal decomposition of lead acetate trihydrate, the process differs in inert (nitrogen) versus reactive (oxygen) atmospheres. niscpr.res.in While the initial dehydration and formation of some intermediates are similar, the final products vary. niscpr.res.in In a nitrogen atmosphere, the final product is a mixture of lead(II) oxide and metallic lead, whereas in an oxygen atmosphere, it is a mixture of lead(II) oxide and lead(II,IV) oxide (Pb₃O₄). niscpr.res.in

By analogy, it can be inferred that decomposing holmium(III) acetate in an inert atmosphere like nitrogen or argon might alter the decomposition pathway and the nature of the carbonaceous and gaseous byproducts. The presence of oxygen in the air facilitates the combustion of organic fragments, leading to the formation of the stable oxide. In an inert atmosphere, different intermediate or final products might be formed due to the lack of an oxidizing agent.

The kinetics of the dehydration of holmium(III) acetate are sensitive to both the heating rate and exposure to gamma-ray irradiation. A study on holmium(III) acetate tetrahydrate in an air atmosphere investigated the effects of different heating rates (5, 7.5, and 10°C/min) on both un-irradiated and gamma-irradiated samples. dntb.gov.ua

For the un-irradiated material, the dehydration occurs in two distinct steps, involving the loss of 3.0 and 1.0 moles of water, respectively. dntb.gov.ua The activation energy for the first dehydration step was found to decrease as the process progresses, starting from approximately 228.0 kJ/mol and reducing to around 64.0 kJ/mol. dntb.gov.ua In contrast, the second dehydration step showed an increase in activation energy from 42.0 to 72.0 kJ/mol. dntb.gov.ua

Gamma-ray irradiation with a total absorbed dose of 10³ kGy was found to have a significant effect on the dehydration kinetics. dntb.gov.ua Such irradiation can introduce defects and create additional nucleation centers within the crystal lattice, which can either enhance or retard the decomposition process depending on the material and conditions. researchgate.net In the case of holmium(III) acetate tetrahydrate, irradiation alters the kinetic parameters of the dehydration steps. dntb.gov.ua

Table 1: Activation Energy of Dehydration for Un-irradiated Holmium(III) Acetate Tetrahydrate

| Dehydration Step | Initial Activation Energy (kJ/mol) | Final Activation Energy (kJ/mol) |

| First Step | 228.0 | 64.0 |

| Second Step | 42.0 | 72.0 |

Data sourced from a study on the nonisothermal dehydration of holmium acetate tetrahydrate. dntb.gov.ua

The choice of precursor compound is a critical factor that influences the properties of the resulting holmium(III) oxide. Acetates are recognized as excellent precursors for producing high-purity compounds and nanoscale materials. up.ac.za The thermal decomposition of holmium(III) acetate ultimately yields holmium(III) oxide. wikipedia.org

Different precursors, such as acetates and oxalates, will decompose through different intermediate phases and at different temperatures, which in turn affects the morphology, particle size, surface area, and porosity of the final oxide product. For example, studies on other lanthanides like dysprosium have shown that the oxide obtained from an acetate precursor has larger pores compared to the oxide derived from an oxalate (B1200264) precursor. researchgate.net

The decomposition of holmium(III) acetate proceeds through several non-crystalline, unstable intermediates before the final formation of crystalline Ho₂O₃. researchgate.net This can lead to an oxide with specific surface characteristics. For instance, holmium(III) oxide obtained from an acetate precursor at 600°C was found to have a surface area of 31 m²/g, which decreased to 15.0 m²/g when heated to 800°C. researchgate.net This demonstrates that the final properties of the oxide are not only dependent on the precursor type but also on the final calcination temperature. The volatile products from acetate decomposition, such as acetic acid, ketene, acetone (B3395972), and methane, also differ from those of other precursors, which can influence the purity and defect structure of the resulting oxide. researchgate.net

Advanced Research Applications and Phenomenological Studies

Coordination Chemistry of Holmium(III) Acetate (B1210297) and its Derivatives

The coordination chemistry of holmium(III) is intricate, largely dictated by its nature as a hard Lewis acid, which shows a strong affinity for oxygen-donor ligands. mdpi.com Anhydrous holmium acetate itself exists as a coordination polymer where each Ho(III) center is nine-coordinate. wikipedia.org This coordination environment is satisfied by two bidentate acetate ligands and additional oxygen atoms from bridging acetate ligands, creating a polymeric structure. wikipedia.org A second polymorph is known to exist where the holmium ion has a coordination number of 8. wikipedia.org

The design and synthesis of ligands to control the coordination geometry around the Ho(III) ion are crucial for tailoring the properties of the resulting complexes, particularly for applications in luminescence and magnetism. mdpi.commu.edu.tr Lanthanide(III) ions, being hard Lewis acids, exhibit a strong binding preference for ligands with hard donor atoms like oxygen. mdpi.com

Researchers have successfully synthesized various ligands to achieve specific coordination numbers and geometries. For instance, β-diketone compounds are commonly used O-donor ligands that readily form neutral tris complexes, Ln(L)₃, or in some cases, anionic tetrakis complexes, (Cat⁺)[Ln(L)₄]⁻. mdpi.com The synthesis of a new Ho(III) cluster-based 3D coordination polymer with the formula {Ho₂(H₂O)₂(DMF)₂(ATPA)₃}n (where H₂ATPA is 2-aminoterephthalic acid) was achieved via a hydrothermal method. mu.edu.tr In another example, a novel three-dimensional Ho(III) coordination polymer, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n, was synthesized using 2,5-dihydroxy-1,4-terephthalic acid (DHTA) under hydrothermal conditions. mdpi.com This complex features two distinct eight-coordinate Ho(III) centers with slightly distorted square antiprism geometries. mdpi.com

The synthesis process often involves reacting a holmium salt, such as holmium(III) nitrate (B79036) pentahydrate, with the designed ligand in a suitable solvent system, sometimes under hydrothermal conditions to promote crystallization. mu.edu.trmdpi.com For example, the reaction of Ho(NO₃)₃·5H₂O with 2-aminoterephthalic acid in a mixture of water and dimethylformamide (DMF) at a pH of about 5 yielded the desired coordination polymer. mu.edu.tr

Polyaminocarboxylate ligands are of significant interest due to their ability to form highly stable and kinetically inert complexes with lanthanide ions. iucr.org This stability is crucial for various applications, including their use as contrast agents in magnetic resonance imaging (MRI). iucr.orgacs.org

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The complex of holmium(III) with DOTA, specifically sodium aqua(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato)holmium(III) tetrahydrate (Na[Ho(DOTA)(H₂O)]·4H₂O), demonstrates a nine-coordinate Ho(III) ion. iucr.orgscispace.comresearchgate.netuniupo.it The coordination geometry is a capped square antiprism. iucr.orgscispace.comresearchgate.netuniupo.it The DOTA ligand provides eight donor atoms (four nitrogen and four oxygen), and a water molecule occupies the ninth (capping) position. iucr.orgscispace.comresearchgate.netuniupo.it This structure is isostructural with the analogous europium(III) complex. iucr.orgscispace.comresearchgate.netuniupo.it

DTPA (Diethylenetriamine-N,N,N',N'',N''-pentaacetate): A novel holmium(III) complex with DTPA, Na₂[Ho(DTPA)(H₂O)]·8H₂O, has been synthesized and characterized. nih.gov In this complex, the holmium ion is also nine-coordinate, with a geometry intermediate between a tricapped trigonal prism and a monocapped square antiprism. nih.gov

| Ligand | Complex Formula | Coordination Number | Coordination Geometry |

|---|---|---|---|

| DOTA | Na[Ho(DOTA)(H₂O)]·4H₂O | 9 | Capped Square Antiprism iucr.orgscispace.comresearchgate.netuniupo.it |

| DTPA | Na₂[Ho(DTPA)(H₂O)]·8H₂O | 9 | Tricapped Trigonal Prism / Monocapped Square Antiprism nih.gov |

The interaction between the holmium(III) ion and surrounding ligands is primarily electrostatic, a characteristic of lanthanide complexes. dalalinstitute.com However, the degree of covalent character in the metal-ligand bond can be analyzed using molecular orbital theory. dalalinstitute.com This theory considers the combination of metal and ligand atomic orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. dalalinstitute.com

In holmium(III) acetylacetonate (B107027) complexes, the coordination of additional ligands like water or methanol (B129727) to the [Ho(acac–H)₂]⁺ core influences the bonding of the acetylacetonate ligands. rsc.org This results in an asymmetric chelation, where the C-O and C-C bond lengths within the acetylacetonate ligand are no longer equal, suggesting a deviation from a purely symmetric bidentate coordination. rsc.org

Computational methods, such as density functional theory (DFT), are employed to investigate the geometries and bonding within these complexes. rsc.orgresearchgate.net For instance, DFT calculations on holmium(III) complexes with thymoquinone (B1682898) established that the formation of the complex is a spontaneous and exothermic process. researchgate.net

The solvent plays a critical role in the complexation reactions of holmium(III) ions, influencing both the stability and structure of the resulting complexes. researchgate.netnih.gov Transition metal ions, including holmium, can form coordination complexes with solvent molecules like water, ethanol, or acetonitrile, which affects their mobility and reactivity. researchgate.net

In the synthesis of holmium-containing metal-organic frameworks (MOFs), the choice of solvent can lead to the formation of different coordination frameworks. nih.gov For example, the use of certain solvents can result in structures where solvent molecules are strongly bound to the holmium center. nih.gov The nature of the solvent also impacts the solubility of ligands and the stability of the formed complexes, which can be explained by concepts like hard and soft acids and bases. researchgate.net

Luminescence Properties and Optoelectronic Applications

Holmium(III) complexes are known for their characteristic luminescent emissions, which span the visible and near-infrared (NIR) regions of the electromagnetic spectrum. mdpi.comnih.govrsc.org These emissions arise from f-f electronic transitions within the Ho(III) ion. mdpi.commu.edu.tr While these transitions are inherently weak, their intensity can be significantly enhanced through the "antenna effect," where organic ligands absorb light and efficiently transfer the energy to the central metal ion. mdpi.com

Holmium(III) ions exhibit a rich emission spectrum with multiple peaks in both the visible and near-infrared regions.

Visible Emission: The visible emission of Ho(III) is characterized by several sharp peaks. A new coordination polymer, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n, shows potential as a green luminescent material. mdpi.com Another Ho(III) cluster-based 3D coordination polymer exhibits bright-blue light emission, with strong bands at 442 nm and 464 nm. mu.edu.tr In Ho³⁺-doped YVO₄ phosphors, intense green emission around 541 nm is observed, corresponding to the (⁵S₂, ⁵F₄) → ⁵I₈ transitions. rsc.org Other visible emission peaks are found around 475 nm (⁵F₂ → ⁵I₈), 485 nm (⁵F₃ → ⁵I₈), and 650-661 nm (⁵F₅ → ⁵I₈). rsc.orgresearchgate.net

Near-Infrared (NIR) Emission: Holmium is particularly noted for its emission in the NIR, specifically around 2 μm, which is of interest for applications in optical telecommunications and medical lasers. nih.govacs.org The Ho(III) complex with a perfluorinated organic ligand, Ho(F-TPIP)₃, shows a distinct emission band from 1850 to 2100 nm (1.85 to 2.1 μm), which corresponds to the ⁵I₇ → ⁵I₈ transition. nih.govacs.org The internal quantum yield of this emission in a powder sample was estimated to be 0.3%, with a decay lifetime of 11 ± 0.7 μs. nih.govacs.org

| Complex/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition | Region |

|---|---|---|---|---|

| Ho(III) Coordination Polymer | - | 442, 464 | f-f transitions | Visible (Blue) mu.edu.tr |

| Ho³⁺:YVO₄ | 310 | 541 | (⁵S₂, ⁵F₄) → ⁵I₈ | Visible (Green) rsc.org |

| [Ho(btfa)₃(phen)] | 367 | 661 | ⁵F₅ → ⁵I₈ | Visible (Red) mdpi.com |

| Ho(F-TPIP)₃ | 440 | 1850 - 2100 | ⁵I₇ → ⁵I₈ | Near-Infrared nih.govacs.org |

The luminescence can also be influenced by re-absorption effects, where the emission from a ligand is partially absorbed by the Ho(III) ion due to its numerous absorption peaks in the visible range. rsc.org This phenomenon has been observed in holmium(III) molecular nanomagnets and can be utilized for applications like optical thermometry. rsc.org

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Holmium(III) acetate hexahydrate | This compound |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid iucr.orgscispace.comresearchgate.netuniupo.it |

| ttha | Triethylenetetraminehexaacetic acid |

| DTPA | Diethylenetriamine-N,N,N',N'',N''-pentaacetate nih.gov |

| DMF | N,N-dimethylformamide mu.edu.tr |

| H₂ATPA | 2-aminoterephthalic acid mu.edu.tr |

| DHTA | 2,5-dihydroxy-1,4-terephthalic acid mdpi.com |

| acac | Acetylacetonate rsc.org |

Ligand-Sensitized Luminescence (Antenna Effect)

The inherent f-f transitions of the Holmium(III) ion are characteristically weak due to being Laporte forbidden, resulting in low molar absorption coefficients. diva-portal.org To overcome this limitation, a phenomenon known as the "antenna effect" is employed in the design of luminescent Holmium(III) complexes. diva-portal.orgmdpi.com This process involves the use of organic ligands that act as chromophores, which are molecules that absorb light. diva-portal.org These ligands are designed to have strong absorption bands and, upon excitation, efficiently transfer the absorbed energy to the central Ho³⁺ ion. diva-portal.orgmdpi.com

The mechanism of this ligand-sensitized luminescence typically involves the following steps:

The organic ligand (antenna) absorbs incident light, transitioning to an excited singlet state. diva-portal.org

The ligand then undergoes intersystem crossing to a longer-lived triplet excited state. diva-portal.org

Energy is transferred from the ligand's triplet state to the resonant energy levels of the Ho³⁺ ion. diva-portal.org

The excited Ho³⁺ ion then relaxes through its characteristic f-f transitions, resulting in the emission of light. mdpi.com

In a study of 8-coordinate Holmium(III) complexes with β-diketonate and bipyridyl ligands, the solid-state luminescence emission spectra revealed a strong, intense emission band at 661 nm, which is assigned to the ⁵F₅ → ⁵I₈ transition of the Ho³⁺ ion. mdpi.comnih.gov Additionally, three weaker bands were observed in the near-infrared (NIR) region at 973 nm (⁵F₅ → ⁵I₇), 1179 nm (⁵I₆ → ⁵I₈), and 1474 nm (⁵F₅ → ⁵I₆). nih.gov The observation of these emissions upon excitation of the ligands confirms the effective energy transfer from the organic ligands to the central holmium ion. mdpi.comnih.gov The use of organic chromophores as sensitizers is a crucial strategy for developing brightly luminescent lanthanide materials. acs.org

Förster Energy Transfer Mechanisms and Luminescence Enhancement

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that can significantly enhance the luminescence of lanthanide ions, including Holmium(III). nih.govnih.gov FRET is a through-space dipole-dipole coupling interaction between an excited donor molecule and a ground-state acceptor molecule, and its efficiency is highly dependent on the distance between them, typically occurring over distances of 1-10 nm. diva-portal.orgnih.gov

In the context of Holmium(III) complexes, an organic chromophore can act as the donor, absorbing excitation energy and transferring it to the Ho³⁺ ion, which acts as the acceptor. nih.gov A theoretical study on a composite system involving a perfluorinated Ho³⁺ complex, Ho(F-TPIP)₃, and a light-harvesting organic chromophore, Zn(F-BTZ)₂, demonstrated the potential for significant luminescence enhancement via FRET. acs.orgnih.gov The model predicted that the energy transfer from the singlet excited state of the chromophore to the Ho³⁺ ion could lead to a photoluminescence (PL) intensity enhancement of approximately 8,000 to 16,000 times. nih.gov

The rate of this singlet energy transfer (R_ETS) was calculated based on the spectral overlap between the emission of the donor (Zn(F-BTZ)₂) and the absorption of the acceptor (Ho³⁺), as well as their separation distance. nih.gov The following table summarizes the key parameters from this theoretical model.

| Parameter | Description | Value |

| Donor | Light-harvesting chromophore | Zn(F-BTZ)₂ |

| Acceptor | Holmium(III) complex | Ho(F-TPIP)₃ |

| Separation Distance (r) | Donor-acceptor distance | 7–10 Å |

| Calculated Singlet Energy Transfer Rate (R_ETS) | Rate of energy transfer from the donor's singlet state | ~9 ± 1.1 x 10⁸ s⁻¹ |

| Predicted PL Enhancement | Theoretical increase in Ho³⁺ luminescence intensity | ~8,000 - 16,000 times |

This table presents theoretical data for a model system to illustrate the potential of FRET in enhancing Holmium(III) luminescence. nih.gov

This substantial theoretical enhancement highlights the power of FRET mechanisms in overcoming the weak absorption of Ho³⁺ ions, paving the way for the development of highly luminescent materials. nih.gov

Development of Integrated Light-Emitting Devices

The development of efficient near-infrared (NIR) light-emitting devices is a significant area of research, with applications in optical telecommunications, medical treatments, and industrial fabrication. nih.gov Holmium(III) ions are particularly interesting for this purpose due to their characteristic emission around 2 μm. acs.orgnih.gov However, the low absorption coefficients of Ho³⁺ ions present a challenge for their direct excitation in devices. acs.orgnih.gov

Organic sensitization of Holmium(III) complexes offers a promising solution to this problem, enabling the fabrication of integrated light-emitting devices. nih.gov By incorporating a light-harvesting organic chromophore with a Ho³⁺ complex in a thin film, it is possible to create a system where the chromophore efficiently absorbs energy and transfers it to the holmium ion, leading to bright NIR emission. acs.orgnih.gov

A proposed material system for a 2 μm emitting device involves a composite of a perfluorinated Ho³⁺ complex, Ho(F-TPIP)₃, and a sensitizing chromophore, Zn(F-BTZ)₂. nih.gov The use of perfluorinated ligands is crucial as it minimizes quenching of the lanthanide emission that can be caused by high-energy vibrations from C-H, O-H, and N-H bonds commonly found in organic molecules. acs.orgnih.gov The theoretical modeling of this system suggests a significant enhancement in photoluminescence, which is a key requirement for the active layer in a light-emitting device. nih.gov The ability to fabricate such materials into thin films opens up possibilities for creating integrated and potentially flexible light-emitting technologies. acs.orgnih.gov

Luminescence for Optical Thermometry and Sensing

The temperature-dependent luminescence of Holmium(III) complexes makes them promising candidates for the development of highly sensitive optical thermometers. rsc.orgmaastrichtuniversity.nl This application often relies on ratiometric sensing, where the ratio of the intensities of two different emission bands is measured as a function of temperature. This method provides a self-referenced and more reliable temperature reading. nih.gov

In a study of dinuclear cyanido-bridged Holmium(III) complexes, a novel approach to optical thermometry was demonstrated by exploiting the luminescence re-absorption effect. rsc.orgmaastrichtuniversity.nlrsc.org In this system, the sharp absorption lines of the Ho³⁺ ion overlap with the broad emission band of a 4-pyridone ligand. rsc.orgmaastrichtuniversity.nl The intensity of these Ho³⁺ re-absorption lines shows a strong thermal variation, which can be used for ratiometric temperature sensing. rsc.orgmaastrichtuniversity.nl

The performance of these Ho³⁺-based optical thermometers is summarized in the table below.

| Complex | Temperature Range (K) |

| {[HoIII(4-pyridone)₄(H₂O)₂][CoIII(CN)₆]}·nH₂O | 25 - 205 |

| {[HoIII(4-pyridone)₄(H₂O)₂][RhIII(CN)₆]}·nH₂O | 25 - 205 |

| {[HoIII(4-pyridone)₄(H₂O)₂][IrIII(CN)₆]}·nH₂O | 25 - 205 |

This table shows the effective temperature sensing ranges for different Holmium(III)-based molecular thermometers. rsc.orgmaastrichtuniversity.nlrsc.org

The ability to function over a wide temperature range and the high sensitivity derived from the sharp, temperature-dependent transitions of the Ho³⁺ ion highlight the potential of these materials for advanced, non-contact temperature sensing applications. rsc.orgmaastrichtuniversity.nl

Upconversion Luminescence in Nanomaterials (e.g., Anti-counterfeiting applications)

Upconversion luminescence is a process where low-energy photons (typically in the near-infrared range) are converted into higher-energy (visible) light. rsc.org This phenomenon in nanomaterials doped with Holmium(III) has garnered significant interest for advanced applications such as anti-counterfeiting. rsc.orgresearchgate.net

A key strategy to achieve intense upconversion from Ho³⁺ is to use a core-shell nanostructure. rsc.org In one such design, Ho³⁺ ions are located in the core, while sensitizer (B1316253) ions, such as Yb³⁺, are placed in a surrounding shell. rsc.orgresearchgate.net This spatial separation minimizes unwanted back-energy transfer from the holmium to the ytterbium ions. rsc.orgresearchgate.net When excited with NIR light (e.g., 808 nm or 980 nm), the Yb³⁺ ions in the shell absorb the energy and transfer it to the Ho³⁺ ions in the core, leading to visible light emission. rsc.orgresearchgate.net

The emission color can be tuned by varying the excitation conditions, which provides a dynamic security feature for anti-counterfeiting. rsc.orgresearchgate.net For instance, a gradual color change from red to yellowish-green has been achieved in Ho³⁺/Yb³⁺ co-doped core-shell nanoparticles. rsc.orgresearchgate.net This tunable color behavior, which is difficult to replicate, makes these nanomaterials highly suitable for creating advanced, multi-level security features. rsc.orgresearchgate.net The integration of these upconversion nanoparticles into inks or films can be used to create invisible markers that only become visible under specific NIR illumination, offering a robust anti-counterfeiting solution. nih.gov

Magnetic Properties and Quantum Phenomena

Paramagnetic Behavior of Holmium(III) Complexes

Holmium(III) complexes are known to exhibit paramagnetic behavior, which arises from the presence of unpaired electrons in the 4f orbitals of the Ho³⁺ ion. mdpi.comcrystalls.info The magnetic properties of these complexes are of interest for applications in areas such as single-molecule magnets (SMMs) and quantum information processing. mdpi.comacs.org

The magnetic susceptibility of Holmium(III) complexes can be measured as a function of temperature to characterize their magnetic behavior. For a series of 8-coordinate mononuclear Ho³⁺ complexes with β-diketonate ligands, the product of the molar magnetic susceptibility (χ_M) and temperature (T) was measured. mdpi.com At room temperature (300 K), the χ_M*T values were found to be in the range of 14.0 ± 0.3 cm³·mol⁻¹·K. mdpi.com This value is in close agreement with the theoretical value of 14.07 cm³·mol⁻¹·K for a magnetically uncoupled Ho³⁺ ion in the ⁵I₈ ground state. mdpi.com

The following table presents the experimental χ_M*T values for several Ho³⁺ complexes at 300 K.

| Complex | χ_M*T (cm³·mol⁻¹·K) |

| [Ho(btfa)₃(phen)] | ~14.0 |

| [Ho(btfa)₃(bipy)] | ~14.0 |

| [Ho(btfa)₃(di-ᵗbubipy)] | ~14.0 |

| [Ho(ntfa)₃(Me₂bipy)] | ~14.0 |

This table displays the room temperature magnetic susceptibility data for various Holmium(III) complexes, confirming their paramagnetic nature. mdpi.com

Furthermore, some Holmium(III) complexes can exhibit slow magnetic relaxation, a characteristic of single-molecule magnets. acs.org For example, the complex Ho(CH₂SiMe₃)₃(THF)₂ shows slow magnetic relaxation under a zero applied direct current field, with an energy barrier of 76 K. acs.org This behavior indicates that the magnetization of the molecule reverses slowly, a property that is being explored for high-density data storage and quantum computing. mdpi.comacs.org

Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs) based on Holmium(III)

Catalytic Activity and Mechanisms

Holmium(III) oxide (Ho₂O₃), also known as holmia, is a versatile material used not only in phosphors and lasers but also as a specialty catalyst. Acetates like holmium(III) acetate serve as excellent precursors for producing high-purity oxides through thermal decomposition. aps.org The catalytic activity of Ho₂O₃ stems from its surface properties and the electronic structure of the Ho³⁺ ion.

Holmium oxide has been investigated for various catalytic applications, including the total oxidation of volatile organic compounds (VOCs). For instance, trace amounts of holmium have been shown to assist in delaminating octahedral molecular sieve (OMS-2) catalysts, creating more active sites and enhancing the oxidation of toluene. In this application, the presence of holmium induces more active oxygen species, which are crucial for the catalytic cycle. The ability of holmium to exist in a stable +3 oxidation state and its unique electronic properties make Ho₂O₃ a subject of ongoing research for developing new and efficient catalytic systems.

Data Tables

Table 1: Magnetic Properties of Selected Holmium(III) Complexes This table is interactive. Click on the headers to sort the data.

| Complex Type | Magnetic Phenomenon | Key Finding | Reference |

|---|---|---|---|

| Mononuclear Ho(III) SIM | Field-Induced Magnetization Blockage | Exhibits significant magnetocaloric effects and SMR. | americanelements.com |

| Pentagonal-Bipyramidal Ho(III) SIM | Suppression of QTM | High energy barrier of 237(4) cm⁻¹ attributed to hyperfine interactions. | aps.org |

| Dinuclear Cyanido-Bridged Ho(III) | Orbach Relaxation | Energy barriers measured between 78.7 and 89.8 cm⁻¹. | americanelements.com |

| Single Ho Atom on MgO | Single-Atom Magnetism | Shows magnetic bistability and a coercive field >8 T at 35 K. |

Supported Catalysts (e.g., Holmia Supported γ-Alumina Nanocatalysts)

Holmium(III) acetate hydrate (B1144303) serves as a precursor for the development of supported nanocatalysts, where catalytically active holmium oxide (Holmia) is dispersed on a high-surface-area support like gamma-alumina (γ-Al2O3). researchgate.net The preparation method typically involves the impregnation of the support material, such as γ-alumina, with an aqueous solution of holmium acetate. researchgate.net Subsequent thermal treatment, or calcination, decomposes the acetate and results in the formation of fine holmium oxide particles anchored to the support surface. wikipedia.org This technique provides a basis for creating catalytic materials with desirable properties, as γ-Al2O3 offers excellent thermal and chemical stability, a large specific surface area, and its own surface acid/base characteristics that can work synergistically with the active metal oxide. researchgate.net The use of a supported catalyst structure is crucial in many industrial applications as it enhances the efficiency and stability of the catalyst. researchgate.net

Catalytic Decomposition Reactions (e.g., Isopropyl Alcohol, Acetone)

Holmium oxide-based catalysts are effective in the decomposition of organic compounds like isopropyl alcohol (also known as 2-propanol) and acetone (B3395972). The decomposition of isopropyl alcohol over a holmia (Ho2O3) catalyst demonstrates dual functionality, proceeding via both dehydration to form propene and dehydrogenation to yield acetone. researchgate.net Studies show that at temperatures of 520K and above, holmium oxide acts as a dual-functioning catalyst for this reaction. researchgate.net As the temperature increases to 570K or higher, the acetone produced can undergo secondary reactions on the catalyst surface, leading to the formation of gaseous products such as isobutene, methane, and carbon dioxide. researchgate.net

The catalytic decomposition of isopropyl alcohol is a standard test reaction used to probe the acid-base properties of a catalyst's surface. mdpi.com Generally, acidic sites on a catalyst favor the dehydration pathway to produce propylene, while basic sites promote the dehydrogenation pathway to form acetone. mdpi.comresearchgate.net

In the case of acetone, it can undergo various catalytic transformations. One key reaction is hydrogenation to isopropyl alcohol, a valuable industrial product. mdpi.com However, acetone can also participate in condensation reactions to form larger molecules like mesityl oxide and methyl isobutyl ketone. mdpi.comdatapdf.com The catalytic oxidation of acetone is another important reaction where catalysts, such as hot copper, facilitate its breakdown into products like carbon dioxide and water in a highly exothermic process. flinnsci.comyoutube.comcolorado.eduyoutube.com

Surface Acid-Base Properties and Catalytic Performance

The performance of a catalyst is intrinsically linked to its surface properties, particularly the nature and concentration of its acid and base sites. numberanalytics.comresearchgate.net The effectiveness of an acid-base catalyst is determined by its capacity to donate or accept protons, with stronger acids and bases often leading to higher catalytic activity. numberanalytics.com These sites act as active centers for the adsorption and transformation of reactant molecules. numberanalytics.comresearchgate.net

For holmium oxide (Ho2O3), characterization using Fourier-transform infrared (FT-IR) spectroscopy with probe molecules like pyridine (B92270) and carbon dioxide has revealed the presence of both Lewis acid sites (coordinatively unsaturated Ho3+ ions) and reactive basic sites (O2− and/or OH− groups) on its surface. researchgate.net This dual acidic and basic nature is what allows it to catalyze multiple reaction pathways, as seen in the decomposition of isopropyl alcohol. researchgate.net Doping other catalyst systems with holmium can enhance their performance by increasing the number of acid sites and improving their redox properties, which is beneficial for applications like selective catalytic reduction (SCR) of NOx. researchgate.net

Table 1: Influence of Catalyst Properties on Reaction Products

| Reactant | Catalyst Surface Property | Primary Product(s) | Reference |

|---|---|---|---|

| Isopropyl Alcohol | Acidic Sites | Propylene (Dehydration) | researchgate.net |

| Isopropyl Alcohol | Basic Sites | Acetone (Dehydrogenation) | researchgate.net |

| Isopropyl Alcohol | Dual Acid-Base Sites (e.g., Ho2O3) | Propylene and Acetone | researchgate.net |

Applications in Advanced Materials Science

Precursor for Dielectric and Magnetic Materials

Holmium(III) acetate is a valuable precursor for synthesizing advanced materials with specific dielectric and magnetic properties. wikipedia.org The thermal decomposition of holmium acetate leads to the formation of holmium oxide (Ho2O3), a material used in the manufacturing of ceramics and glass. wikipedia.orgsigmaaldrich.com

In the realm of magnetism, holmium-containing compounds are of significant interest for creating single-molecule magnets (SMMs). nih.gov The unique electronic structure of the holmium(III) ion, when placed in a specific coordination environment like a pentagonal-bipyramidal geometry, can lead to remarkable magnetic properties. nih.gov Mononuclear holmium(III) complexes have been shown to exhibit slow relaxation of magnetization, a key characteristic of SMMs. nih.gov These materials are being explored for applications in high-density data storage and quantum computing. Furthermore, certain holmium(III) derivatives display significant magnetocaloric effects, making them potential candidates for cryogenic magnetic refrigeration. nih.gov

Synthesis of Nanocrystalline Oxides for Memory Devices, Optical Materials, and pH Sensing Films

Holmium(III) acetate serves as a starting material for the synthesis of nanocrystalline holmium oxide (Ho2O3), which has a diverse range of applications in materials science. The thermal decomposition of holmium acetate is a method to produce these nanocrystals. dntb.gov.ua

Memory Devices: Nanocrystalline oxides are being investigated for their potential in next-generation memory devices. The specific properties of rare-earth oxides like Ho2O3 make them candidates for these applications, although detailed mechanisms are still under extensive research.

Optical Materials: Holmium oxide is used as a component in specialty glass and phosphors. wikipedia.org Nanoparticles of holmium oxide are particularly interesting for their optical properties, including near-infrared (NIR) fluorescence. mdpi.comnih.govresearchgate.net When excited by a suitable light source (e.g., a 785 nm laser), these nanoparticles emit fluorescence in the 800–1100 nm range, which is useful for deep-tissue bio-imaging due to reduced light scattering at these wavelengths. mdpi.comresearchgate.net

pH Sensing Films: While the direct use of holmium oxide for pH sensing films is an emerging area, metal oxide films, in general, are widely studied for this purpose. The surface of a metal oxide can interact with H+ or OH- ions in a solution, leading to a change in its electrical or optical properties that can be correlated to the pH of the environment.

Table 2: Applications of Holmium Oxide Nanocrystals

| Application Area | Key Property Utilized | Precursor Compound | Reference |

|---|---|---|---|

| Near-Infrared Imaging | NIR Fluorescence (800-1100 nm) | Holmium(III) Oxide | mdpi.comresearchgate.net |

| Magnetic Materials | Single-Molecule Magnetism | Holmium(III) Complexes | nih.govnih.gov |

Holmium-Doped Quantum Dots (e.g., CdS for Solar Cells)

Holmium ions, sourced from precursors like holmium(III) acetate, can be introduced as dopants into semiconductor quantum dots (QDs) to enhance their performance in specific applications. A notable example is the doping of cadmium sulfide (B99878) (CdS) quantum dots for use in quantum dot-sensitized solar cells (QDSSCs). researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Holmium(III) acetate | Ho(CH3COO)3 |

| This compound | C₆H₉HoO₆ · 6H₂O |

| Holmium(III) acetate hydrate | (CH3CO2)3Ho · xH2O |

| Holmium oxide (Holmia) | Ho2O3 |

| Gamma-alumina | γ-Al2O3 |

| Isopropyl alcohol (2-propanol) | C3H8O |

| Acetone | C3H6O |

| Propene (Propylene) | C3H6 |

| Isobutene | C4H8 |

| Methane | CH4 |

| Carbon dioxide | CO2 |

| Pyridine | C5H5N |

| Cadmium sulfide | CdS |

| Mesityl oxide | C6H10O |

| Methyl isobutyl ketone | C6H12O |

| Hydrogen | H2 |

| Water | H2O |

Fabrication of Structured Metal Oxides and Nanostructures

This compound serves as a crucial precursor material in the synthesis of advanced holmium-based nanostructures and structured metal oxides. Its utility stems from its solubility and controlled decomposition characteristics, which allow for the formation of highly pure and crystalline nanomaterials. Researchers have employed this compound in various synthesis methodologies to create nanostructures with tailored morphologies and properties for specific technological applications.

One of the primary applications is in the fabrication of holmium oxide (Ho₂O₃) nanoparticles. Through processes such as thermal decomposition, this compound can be converted into holmium oxide. The temperature and atmosphere during calcination are critical parameters that influence the resulting particle size, crystallinity, and surface area of the Ho₂O₃ nanoparticles. These nanoparticles are of significant interest due to their unique magnetic and optical properties, making them suitable for applications in catalysts, high-performance magnets, and as components in optical devices.

Furthermore, this compound is utilized in the synthesis of more complex, multi-elemental structured oxides. For instance, it can be a component in the sol-gel synthesis of holmium-doped or holmium-based perovskites and garnets. In these processes, a homogenous solution of metal precursors, including holmium(III) acetate, is prepared and subsequently undergoes hydrolysis and condensation to form a gel. This gel is then heat-treated to yield the desired crystalline mixed-metal oxide. The precise stoichiometry and homogeneity offered by using the acetate precursor are vital for achieving the desired crystal structure and, consequently, the material's functional properties, such as magneto-optical or thermoelectric behavior.

The fabrication of one-dimensional nanostructures like nanofibers and nanorods is another area where this compound is employed. Electrospinning is a common technique used, where a polymer solution containing dissolved holmium(III) acetate is subjected to a high electric field. This process results in the formation of composite polymer-holmium acetate nanofibers. Subsequent thermal treatment removes the polymer matrix, leaving behind pure holmium oxide nanofibers. These high-aspect-ratio nanostructures possess a large surface area, making them promising for applications in sensing and catalysis.

Table 1: Synthesis Methods and Resulting Nanostructures from this compound

| Synthesis Method | Precursor(s) | Resulting Nanostructure | Key Parameters |

| Thermal Decomposition | This compound | Holmium Oxide (Ho₂O₃) Nanoparticles | Calcination Temperature, Atmosphere |

| Sol-Gel | This compound, other metal acetates/alkoxides | Holmium-based Perovskites/Garnets | pH, Stoichiometry, Annealing Temperature |

| Electrospinning | This compound, Polymer (e.g., PVP) | Holmium Oxide (Ho₂O₃) Nanofibers | Polymer Concentration, Voltage, Flow Rate, Calcination Profile |

Role in Polyimide Nanocomposites

This compound, and the nanoparticles derived from it, play a role in the development of advanced polyimide (PI) nanocomposites, enhancing their thermal and mechanical properties. Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. The incorporation of inorganic nanoparticles, such as those derived from holmium(III) acetate, can further augment these properties.

The effectiveness of the nanoparticles in enhancing the properties of the polyimide nanocomposite is highly dependent on their dispersion within the polymer matrix. Agglomeration of nanoparticles can lead to stress concentration points and a decrease in the desired properties. Therefore, the surface functionalization of the nanoparticles or the use of specific processing techniques is often necessary to achieve a homogeneous dispersion.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying lanthanide compounds due to its favorable balance of accuracy and computational cost. rsc.org It is employed to model various aspects of holmium(III) acetate (B1210297), from its behavior in aqueous systems to the specifics of its coordination sphere.

Eh-pH diagrams, also known as Pourbaix diagrams, are graphical representations that illustrate the thermodynamic stability of different species in an aqueous electrochemical system as a function of potential (Eh) and pH. numberanalytics.comchemits.comyoutube.com These diagrams are crucial for predicting the conditions under which a substance will be stable, corrode, or form a passivating (anodic) film. mdpi.commdpi.com

DFT calculations are instrumental in generating the thermodynamic data required to construct accurate Eh-pH diagrams for complex systems like holmium in an acetate-containing aqueous environment. By calculating the Gibbs free energies of formation for various possible holmium species (e.g., Ho³⁺(aq), Ho(OH)₃, holmium acetate complexes), one can determine the boundaries between their stability regions. mdpi.com For instance, the diagrams can predict the specific pH and potential ranges where solid holmium oxide or hydroxide (B78521) would form on a surface, which is the basis of anodic film growth. chemits.commdpi.com While specific DFT studies on anodic film growth for holmium acetate are not prevalent, the principles of using Eh-pH diagrams, constructed from DFT data, are well-established for predicting the formation of stable solid phases from aqueous rare-earth element solutions. mdpi.com

The diagram for a holmium-water system would typically show the predominance of the Ho³⁺ ion at low pH, transitioning to solid Ho(OH)₃ or Ho₂O₃ as the pH increases. mdpi.com The presence of acetate ions would introduce further complexity, with various holmium-acetate complexes appearing as stable species in the diagram, the regions of which can be precisely mapped using DFT.

DFT calculations are a powerful tool for determining and analyzing the coordination geometry and electronic structure of lanthanide complexes. rsc.orgresearchgate.net Experimental studies on anhydrous holmium acetate have revealed a coordination polymer structure where each Ho(III) ion is nine-coordinate, bound to bidentate and bridging acetate ligands. wikipedia.org In hydrated forms, the coordination environment is further complicated by the presence of water molecules, and the coordination number can vary. srs.gov

Computational studies using DFT can model these complex structures with high accuracy. Key applications include:

Geometry Optimization: DFT can be used to predict the most stable three-dimensional arrangement of the acetate and water ligands around the central holmium ion, calculating bond lengths (e.g., Ho-O) and angles. researchgate.net

Coordination Number Prediction: Born-Oppenheimer molecular dynamics (BOMD) simulations based on DFT can predict average Ln–O distances and preferred coordination numbers for lanthanide ions in solution. nih.gov These simulations often reveal a highly dynamic and fluxional coordination shell, where the geometry rapidly rearranges between different configurations, such as the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP) for nine-coordinate complexes. nih.gov

| Parameter | Description | Typical Calculated Value/Observation |

|---|---|---|

| Coordination Number (CN) | Number of donor atoms directly bonded to the Ho(III) ion. | Dynamic equilibrium between 8 and 9. nih.gov |

| Ho-O (Acetate) Distance | The average distance between holmium and an oxygen atom from an acetate ligand. | ~2.4 - 2.6 Å |

| Ho-O (Water) Distance | The average distance between holmium and an oxygen atom from a water ligand. | ~2.4 - 2.5 Å nih.gov |

| Predominant Geometries (CN=9) | Common coordination polyhedra for a nine-coordinate complex. | Tricapped Trigonal Prism (TTP), Capped Square Antiprism (CSAP). nih.gov |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic stability and reactivity. |

Understanding the nature and strength of the bonds between the holmium(III) ion and the oxygen atoms of the acetate and water ligands is fundamental to describing the compound's properties. DFT calculations allow for a quantitative analysis of these metal-ligand interactions. nih.govnih.gov The interaction energy can be calculated and decomposed into physically meaningful components, such as electrostatic attraction, Pauli repulsion (the steric repulsion between electron clouds), and orbital interactions (covalent contribution). researchgate.net

| Energy Component | Description | Significance in Holmium(III) Acetate |

|---|---|---|

| ΔEInteraction | Total interaction energy between Ho³⁺ and the ligands. | Measures the overall stability of the complex. |

| ΔEElectrostatic | The classical electrostatic attraction between the positive metal ion and the negative charges on the oxygen atoms. | Expected to be a dominant contribution due to the high charge of Ho(III). |

| ΔEPauli | The destabilizing repulsion between the occupied orbitals of the metal and ligands. | Represents the steric hindrance of the coordination sphere. |

| ΔEOrbital | The stabilizing energy from the mixing of metal and ligand orbitals. | Indicates the degree of covalent character in the Ho-O bonds. |

Quantum Chemical Methods

Beyond standard DFT calculations, more specialized quantum chemical methods can provide deeper insights into the nature of chemical bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density (ρ) to define and characterize chemical bonds and other interactions. nih.gov Instead of being inferred from orbital models, bonds are identified by the presence of a bond path, a line of maximum electron density linking two atomic nuclei. nih.gov

A bond critical point (BCP) exists on this path, and the properties of the electron density at this point reveal the nature of the interaction. nih.gov

Electron Density (ρ): The value of ρ at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the character of the bond. A negative value (∇²ρ < 0) signifies a concentration of charge, typical of covalent bonds. A positive value (∇²ρ > 0) signifies charge depletion, characteristic of closed-shell interactions like ionic bonds or van der Waals forces. nih.gov

For holmium(III) acetate hexahydrate, QTAIM can be used to quantitatively characterize the Ho-O bonds with both acetate and water ligands, as well as weaker intramolecular interactions like hydrogen bonds involving the water molecules.

| Interaction Type | Typical ρ (a.u.) | Typical ∇²ρ (a.u.) | Interpretation |

|---|---|---|---|

| Covalent Bond | Large (>0.2) | Negative | Shared-shell interaction with significant charge accumulation. |

| Polar Covalent / Ionic Bond | Intermediate | Positive | Closed-shell interaction with charge depletion at the BCP. Expected for Ho-O bonds. |

| Hydrogen Bond | Small (0.002-0.035) | Positive (0.024-0.139) | Weak, closed-shell electrostatic interaction. nih.gov |

The ETS-NOCV method is a sophisticated tool for analyzing the chemical bond between molecular fragments—in this case, the Ho³⁺ ion and its surrounding ligands. youtube.comresearchgate.net It provides both a quantitative energy decomposition and a qualitative, visual picture of bond formation.

Extended Transition State (ETS): This part of the method decomposes the total interaction energy into the same components as mentioned in the DFT section (electrostatic, Pauli repulsion, and orbital interaction), providing a robust quantitative measure of each term's contribution to the bond strength. youtube.comcyfronet.pl The orbital interaction term is particularly important as it represents the covalent contribution to the bond.

Natural Orbitals for Chemical Valence (NOCV): This analysis complements the ETS scheme by decomposing the deformation density—the change in electron density upon bond formation—into a series of orbital contributions. researchgate.net Each contribution (a pair of NOCVs) represents a specific channel of charge flow, such as the ligand-to-metal donation (σ donation) and the metal-to-ligand back-donation (π back-donation). researchgate.net This provides a clear, visual orbital picture of how electron density is rearranged to form the chemical bonds. youtube.com

For holmium(III) acetate, ETS-NOCV analysis would precisely quantify the electrostatic and covalent contributions to the Ho-O bonds and provide images of the orbitals responsible for the charge transfer between the holmium ion and the acetate and water ligands.

| Energy Term (kcal/mol) | Description | Expected Significance for Ho(III) Acetate |

|---|---|---|

| ΔEelstat | Stabilizing electrostatic attraction. | Highly significant and likely the largest stabilizing term. nih.gov |

| ΔEPauli | Destabilizing repulsion between filled orbitals. | Significant due to the close packing of ligands. |

| ΔEorb | Stabilizing orbital interaction (covalency). | Less significant than ΔEelstat but crucial for a complete bonding picture. nih.gov |

| ΔEdisp | Stabilizing dispersion (van der Waals) forces. | Minor but non-negligible contribution. |

| ΔEtotal | Sum of all terms, representing the total bond energy. | The net result of stabilizing and destabilizing forces. |

Modeling of Spectroscopic and Magnetic Phenomena

Computational and theoretical investigations play a pivotal role in elucidating the intricate spectroscopic and magnetic behaviors of lanthanide complexes. In the case of this compound, such studies provide a molecular-level understanding that complements experimental observations. These models are crucial for interpreting phenomena such as excited state dynamics, energy transfer processes, and magnetic relaxation, which are governed by the complex interplay of the Ho(III) ion's 4f electrons with the surrounding ligand environment.